tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
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Overview
Description
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, which includes a boronic ester group and a picolinate moiety, makes it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves the reaction of 5-bromopicolinic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The tert-butyl ester group is introduced through esterification with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boron insertion and esterification steps.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The picolinate moiety can undergo nucleophilic substitution reactions, particularly at the bromine position if it is present.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Phenols: Formed through oxidation of the boronic ester group.
Substituted Picolinates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Material Science: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The picolinate moiety can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura cross-coupling reactions.
Pinacolborane: A borane derivative used in hydroboration reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic transformations.
Uniqueness
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is unique due to its combination of a boronic ester and a picolinate moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic esters. Its stability and reactivity make it a valuable tool in organic synthesis, particularly in the formation of complex molecules with high precision.
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-14(2,3)20-13(19)12-9-8-11(10-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALBJISWTZHHAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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